molecular formula C14H18N4O2 B2509341 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034432-66-9

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No. B2509341
CAS RN: 2034432-66-9
M. Wt: 274.324
InChI Key: REQZWAJWFFAAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a novel compound that has shown significant potential for important applications in several fields of research and industry. It is a substituted pyridine with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular weight of 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is 274.324. More detailed information about its molecular structure could not be found in the search results.


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a facile approach for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction has been reported . Another study reports an enantioselective nickel-catalysed strategy for the construction of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species .

Scientific Research Applications

Non-linear Optical (NLO) Properties and Anticancer Activity

Research into the synthesis of compounds related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide reveals their potential in non-linear optical (NLO) properties and anticancer activity. Through computational and experimental studies, specific compounds were synthesized and characterized, demonstrating interactions that may contribute to the inhibition of tubulin polymerization, a process critical for cancer cell growth. The binding modes of these compounds near the colchicine binding site of tubulin highlight their potential as anticancer agents, backed by molecular docking studies (Jayarajan et al., 2019).

Antibacterial and Antifungal Activity

The Thorpe–Ziegler-type reaction of related cyanopyridine compounds has been explored for assembling complex heterocyclic scaffolds. These synthesized compounds exhibit notable antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Lebedyeva et al., 2012).

Reduction of Aldehyde Oxidase (AO) Metabolism

In the realm of drug discovery, minimizing unwanted metabolism is crucial for the therapeutic efficacy and safety of compounds. Research into modifying the structure of imidazo[1,2-a]pyrimidine derivatives related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has shown that strategic alterations can significantly reduce metabolism mediated by aldehyde oxidase (AO). This finding is critical for enhancing the drug-like properties of these compounds (Linton et al., 2011).

Development of Ligand Components for Metal Complexes

The synthon related to 3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has been utilized to develop bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This advancement promotes lower energy electronic absorption in metal complexes and facilitates the anchoring of the ligand to semiconductor surfaces, offering applications in materials science and catalysis (Zong et al., 2008).

properties

IUPAC Name

3-(4-cyanopyridin-2-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-16-14(19)18-7-3-4-12(10-18)20-13-8-11(9-15)5-6-17-13/h5-6,8,12H,2-4,7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZWAJWFFAAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-cyanopyridin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.